C-(3-Fluoro-4-trifluoromethoxy-phenyl)-C-phenyl-methylamine hydrochloride
CAS No.:
Cat. No.: VC13701240
Molecular Formula: C14H12ClF4NO
Molecular Weight: 321.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12ClF4NO |
|---|---|
| Molecular Weight | 321.70 g/mol |
| IUPAC Name | [3-fluoro-4-(trifluoromethoxy)phenyl]-phenylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H11F4NO.ClH/c15-11-8-10(6-7-12(11)20-14(16,17)18)13(19)9-4-2-1-3-5-9;/h1-8,13H,19H2;1H |
| Standard InChI Key | GMQBKVGVIZQHNT-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl |
Introduction
Molecular Structure and Chemical Identification
Core Structural Features
The compound consists of a central benzylamine group () modified with two aromatic substituents:
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A 3-fluoro-4-(trifluoromethoxy)phenyl group attached to the methylamine carbon.
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A phenyl group directly bonded to the same carbon.
The trifluoromethoxy () and fluorine substituents introduce electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets .
Spectroscopic and Computational Identifiers
Key identifiers include:
| Property | Value |
|---|---|
| SMILES | C1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl |
| InChIKey | GMQBKVGVIZQHNT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC(F)(F)F)F)N.Cl |
| PubChem CID | 138985661 |
The InChIKey (GMQBKVGVIZQHNT-UHFFFAOYSA-N) uniquely identifies the compound’s stereochemical and structural attributes .
Synthesis and Production
Synthetic Pathways
While explicit synthetic details are proprietary, the compound’s structure suggests a multi-step synthesis involving:
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Friedel-Crafts alkylation to attach the phenyl group to the methylamine backbone.
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Electrophilic aromatic substitution to introduce fluorine and trifluoromethoxy groups.
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Salt formation with hydrochloric acid to yield the hydrochloride form.
Industrial-Scale Manufacturing
Industrial production likely employs continuous flow chemistry to enhance yield and purity. Key challenges include controlling the regioselectivity of fluorine and trifluoromethoxy substitutions, which require precise temperature and catalyst optimization.
Physical and Chemical Properties
Thermal Behavior
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data are unavailable, but analogous compounds decompose above 200°C, suggesting moderate thermal stability .
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